molecular formula C28H27N5O5S B2378184 3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide CAS No. 1037222-76-6

3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide

Cat. No. B2378184
CAS RN: 1037222-76-6
M. Wt: 545.61
InChI Key: MAJIKMPCHNCIGP-UHFFFAOYSA-N
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Description

3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide is a useful research compound. Its molecular formula is C28H27N5O5S and its molecular weight is 545.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

  • Synthesis Processes : The compound is involved in various synthesis processes. For instance, it has been used in the synthesis of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines, with studies showing that most of the synthesized compounds inhibit 5-HT deamination. Some compounds exhibited moderate therapeutic effects in suppressing tumor growth in mouse models (Markosyan et al., 2008).

  • Antiprotozoal Agents : Derivatives of this compound have shown potential as antiprotozoal agents. For example, a study demonstrated that certain derivatives exhibited strong DNA affinities and significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum (Ismail et al., 2004).

  • Antitumor Activities : Various studies have focused on the antitumor activities of derivatives of this compound. They've been evaluated for efficacy against various cancer cell lines, including glioblastoma U-87 and triple-negative breast cancer MDA-MB-231, with some compounds showing significant activity (Tumosienė et al., 2020).

  • Antimicrobial Activities : Compounds synthesized from this chemical have been tested for antimicrobial and antifungal activities. For instance, certain derivatives showed significant biological activity against various standard bacterial strains (Anisetti et al., 2012).

  • Anti-inflammatory Activities : Some studies have also explored the anti-inflammatory properties of related compounds. For example, derivatives like 2-methyl-3-aminosubstituted-3H-quinazolin-4-ones have been synthesized and demonstrated anti-inflammatory activity in animal models (Kumar and Rajput, 2009).

  • Anticancer Activities : A variety of derivatives have been synthesized with a focus on their anticancer activities. These compounds have been screened against human cancer cell lines, showing considerable antiproliferative activity. This highlights the potential of these derivatives in cancer therapy (El Rayes et al., 2019).

  • Angiotensin II Antagonist Imaging : In radiopharmaceutical development, derivatives of this compound have been utilized for angiotensin II, AT1 receptor imaging, offering insights into receptor dynamics and potential therapeutic targets (Hamill et al., 1996).

properties

IUPAC Name

3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O5S/c1-2-37-19-11-9-18(10-12-19)30-25(35)17-39-28-32-22-8-4-3-7-21(22)26-31-23(27(36)33(26)28)13-14-24(34)29-16-20-6-5-15-38-20/h3-12,15,23H,2,13-14,16-17H2,1H3,(H,29,34)(H,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJIKMPCHNCIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide

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